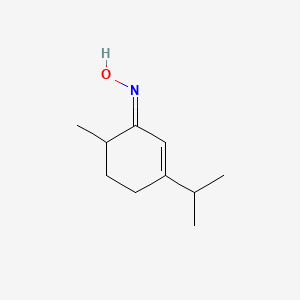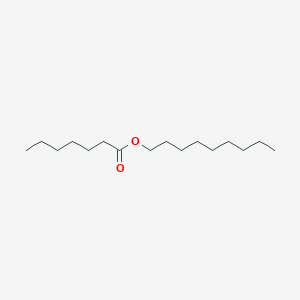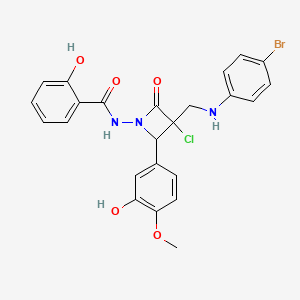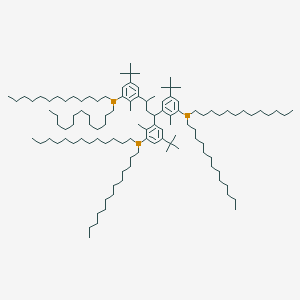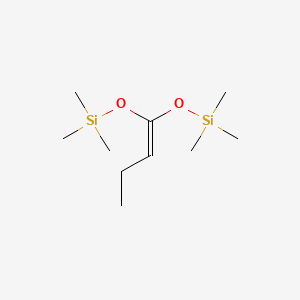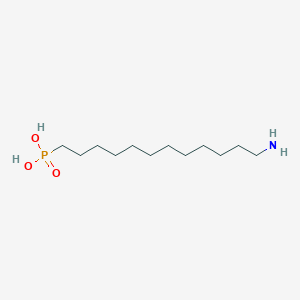
(2S,3R)-3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione is a chiral compound with a unique structure that includes an oxazepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione can be achieved through several methods. One common approach involves the enantioselective synthesis starting from Garner’s aldehyde, followed by a series of reactions including Horner–Wadsworth–Emmons reaction and 1,4-addition of lithium dialkylcuprates . The reaction conditions typically involve the use of protecting groups and specific reagents to ensure high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (2S,3R)-3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve nucleophiles like amines or halides under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazepane derivatives with additional functional groups, while reduction can lead to the formation of simpler structures with fewer oxygen atoms.
Applications De Recherche Scientifique
(2S,3R)-3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used to study enzyme interactions and as a potential inhibitor of specific biological pathways . In medicine, this compound may have applications in drug development due to its unique structure and reactivity . Industrially, it can be used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (2S,3R)-3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact pathways involved depend on the specific application and target enzyme.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C13H15NO3 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
(2S,3R)-3,4-dimethyl-2-phenyl-1,4-oxazepane-5,7-dione |
InChI |
InChI=1S/C13H15NO3/c1-9-13(10-6-4-3-5-7-10)17-12(16)8-11(15)14(9)2/h3-7,9,13H,8H2,1-2H3/t9-,13-/m1/s1 |
Clé InChI |
VWGLSJADRJXISE-NOZJJQNGSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](OC(=O)CC(=O)N1C)C2=CC=CC=C2 |
SMILES canonique |
CC1C(OC(=O)CC(=O)N1C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



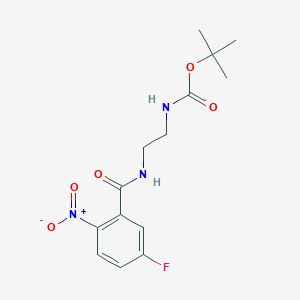
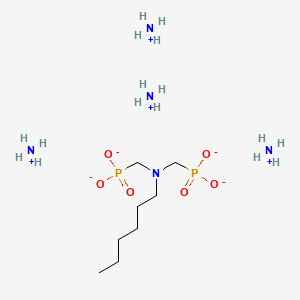
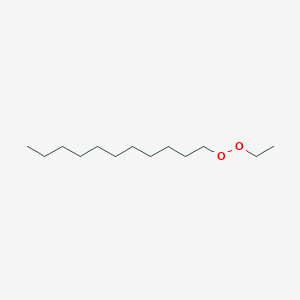
![2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B13784072.png)
